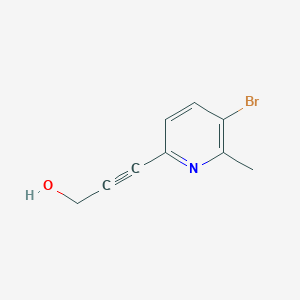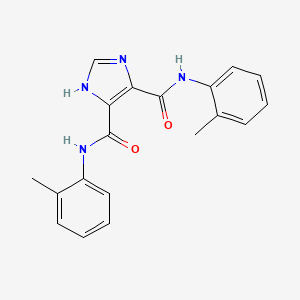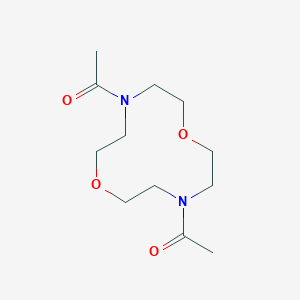
12-(4-Methylphenyl)dodecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-(4-Methylphenyl)dodecanoic acid is a derivative of dodecanoic acid, also known as lauric acid. This compound features a dodecanoic acid backbone with a 4-methylphenyl group attached to the 12th carbon. It is a member of the fatty acid family and exhibits unique chemical and biological properties due to its structural modifications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-(4-Methylphenyl)dodecanoic acid typically involves the alkylation of dodecanoic acid with 4-methylphenyl derivatives. One common method includes the Friedel-Crafts alkylation reaction, where dodecanoic acid reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions: 12-(4-Methylphenyl)dodecanoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: 12-(4-Carboxyphenyl)dodecanoic acid.
Reduction: 12-(4-Methylphenyl)dodecanol.
Substitution: 12-(4-Nitrophenyl)dodecanoic acid or 12-(4-Sulfonylphenyl)dodecanoic acid.
科学的研究の応用
12-(4-Methylphenyl)dodecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics due to its amphiphilic nature.
作用機序
The mechanism of action of 12-(4-Methylphenyl)dodecanoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Lauric Acid (Dodecanoic Acid): The parent compound, known for its antimicrobial properties.
12-(4-Nitrophenyl)dodecanoic Acid: A derivative with enhanced antimicrobial activity due to the presence of a nitro group.
12-(4-Sulfonylphenyl)dodecanoic Acid:
Uniqueness: 12-(4-Methylphenyl)dodecanoic acid is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications.
特性
CAS番号 |
23293-68-7 |
|---|---|
分子式 |
C19H30O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
12-(4-methylphenyl)dodecanoic acid |
InChI |
InChI=1S/C19H30O2/c1-17-13-15-18(16-14-17)11-9-7-5-3-2-4-6-8-10-12-19(20)21/h13-16H,2-12H2,1H3,(H,20,21) |
InChIキー |
AIPKSBIXXCQYOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B11710271.png)

![9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine](/img/structure/B11710299.png)


![2-(3-bromophenyl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11710315.png)
![4-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11710323.png)
![N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide](/img/structure/B11710336.png)


![4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11710352.png)
![ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11710370.png)

![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B11710377.png)
